6-Fluoro-3-methoxy-2-methylpyridine
Overview
Description
6-Fluoro-3-methoxy-2-methylpyridine is an organic compound with the molecular formula C7H8FNO It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 3rd position, and a methyl group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the fluorination of 3-methoxy-2-methylpyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 6-Fluoro-3-methoxy-2-methylpyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Fluoro-3-methoxy-2-methylpyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methoxy-2-methylpyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity or function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
3-Fluoro-2-methylpyridine: Similar structure but lacks the methoxy group.
2-Methoxy-6-methylpyridine: Similar structure but lacks the fluorine atom
Uniqueness: 6-Fluoro-3-methoxy-2-methylpyridine is unique due to the combination of fluorine, methoxy, and methyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
IUPAC Name |
6-fluoro-3-methoxy-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEWEUUINRCYQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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